
ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as a piperidinecarboxylate and has been synthesized using different methods. The purpose of
科学的研究の応用
Ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research includes its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal, antibacterial, and antiviral activities.
作用機序
The mechanism of action of Ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and regulating the expression of various genes involved in cell survival and death. It has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of various proteins involved in cell adhesion and motility.
実験室実験の利点と制限
Ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a relatively easy compound to synthesize and purify, and it exhibits potent antitumor activity against different cancer cell lines. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate. One of the major areas of research includes the development of more potent and selective analogs of this compound for the treatment of different types of cancer. Another area of research includes the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the potential applications of this compound in other fields, such as agriculture and environmental science, could also be explored.
合成法
Ethyl 3-(3-chlorobenzyl)-1-(3-isoxazolylmethyl)-3-piperidinecarboxylate can be synthesized using different methods. One of the most commonly used methods involves the reaction of 3-chlorobenzyl chloride with isoxazole-3-carbaldehyde in the presence of sodium hydride, followed by the reaction of the resulting isoxazolium salt with piperidine-3-carboxylic acid ethyl ester in the presence of triethylamine. The reaction mixture is then purified using column chromatography to obtain the desired product.
特性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-2-24-18(23)19(12-15-5-3-6-16(20)11-15)8-4-9-22(14-19)13-17-7-10-25-21-17/h3,5-7,10-11H,2,4,8-9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALXDEYVCAJJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NOC=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-N,N-dimethylsuccinamide](/img/structure/B6099539.png)
![2-[(cyclopropylcarbonyl)imino]-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B6099540.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B6099547.png)
![(3'R*,4'R*)-1'-[2-(cyclopentyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099560.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6099576.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6099583.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanol](/img/structure/B6099585.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6099591.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6099602.png)

![5-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6099630.png)